An In-depth Technical Guide to L-Leucine-1-13C,15N for Researchers
An In-depth Technical Guide to L-Leucine-1-13C,15N for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Leucine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research. This document details its properties, applications, and the experimental protocols for its use, with a focus on its role in studying protein synthesis and cell signaling pathways.
Core Concepts: Understanding L-Leucine-1-13C,15N
L-Leucine-1-13C,15N is a non-radioactive, isotopically labeled form of the essential branched-chain amino acid (BCAA) L-leucine. In this molecule, the carbon atom at the carboxyl group (position 1) is replaced with its heavier isotope, carbon-13 (¹³C), and the nitrogen atom in the amino group is replaced with its heavier isotope, nitrogen-15 (¹⁵N).[1] This dual labeling provides a distinct mass shift, making it an invaluable tracer for metabolic studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
The primary application of L-Leucine-1-13C,15N is in the field of metabolic research, particularly for quantifying protein synthesis and degradation rates in vivo. Its use allows researchers to trace the journey of leucine as it is incorporated into new proteins, providing a dynamic measure of protein turnover. Furthermore, as L-leucine is a known activator of the mechanistic target of rapamycin (mTOR) signaling pathway, this labeled compound is instrumental in dissecting the molecular mechanisms that regulate cell growth, proliferation, and metabolism.
Quantitative Data Summary
The following table summarizes the key quantitative data for L-Leucine-1-13C,15N, compiled from various suppliers.
| Property | Value | References |
| Molecular Formula | C₅¹³CH₁₃¹⁵NO₂ | |
| Molecular Weight | 133.16 g/mol | |
| CAS Number | 80134-83-4 | |
| ¹³C Isotopic Enrichment | ≥ 99 atom % | |
| ¹⁵N Isotopic Enrichment | ≥ 98 atom % | |
| Chemical Purity | ≥ 98% | |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C |
Key Applications and Experimental Protocols
L-Leucine-1-13C,15N is a versatile tool for a range of applications in metabolic research. Below are detailed protocols for some of its key uses.
Measurement of Muscle Protein Synthesis using Primed-Constant Infusion
This protocol is a widely used method to determine the fractional synthesis rate (FSR) of proteins in human muscle tissue.
Experimental Protocol:
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Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).
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Tracer Preparation: A sterile solution of L-Leucine-1-13C,15N is prepared in sterile saline.
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Priming Dose: A priming dose of L-Leucine-1-13C,15N (e.g., 1 mg/kg) is administered intravenously to rapidly achieve isotopic steady state.
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Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of the tracer (e.g., 1 mg/kg/h) is initiated and maintained for several hours.
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Blood Sampling: Arterialized venous blood samples are collected at regular intervals to monitor plasma leucine enrichment.
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Muscle Biopsy: Muscle tissue biopsies are obtained at the beginning and end of the infusion period to measure the incorporation of the labeled leucine into muscle protein.
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Sample Processing:
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Plasma: Plasma is separated by centrifugation, and proteins are precipitated. The supernatant is used for analysis.
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Muscle Tissue: Muscle tissue is homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release amino acids.
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Analysis by Mass Spectrometry: The isotopic enrichment of leucine in plasma and muscle protein hydrolysates is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated based on the rate of incorporation of L-Leucine-1-13C,15N into the muscle protein relative to the isotopic enrichment of the precursor pool (plasma leucine).
Metabolic Tracing in Cell Culture
This protocol outlines the use of L-Leucine-1-13C,15N to trace metabolic pathways in cultured cells.
Experimental Protocol:
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Cell Culture: Cells are cultured in a standard growth medium.
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Labeling Medium: The standard medium is replaced with a medium containing L-Leucine-1-13C,15N at a known concentration.
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Incubation: Cells are incubated in the labeling medium for a specific period to allow for the incorporation of the labeled leucine into cellular proteins and metabolites.
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Cell Harvesting and Metabolite Extraction: Cells are harvested, and metabolites are extracted using a suitable solvent (e.g., methanol/water).
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Protein Hydrolysis: The protein pellet is hydrolyzed to release amino acids.
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Analysis by Mass Spectrometry: The isotopic enrichment of leucine and other downstream metabolites is determined by LC-MS/MS.
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Metabolic Flux Analysis: The data on isotopic labeling is used to model and quantify the flux through various metabolic pathways.
Visualizing Key Processes
Leucine-Mediated mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids, particularly leucine. The following diagram illustrates the key steps in this signaling cascade.
Caption: Leucine activates mTORC1 by promoting its recruitment to the lysosome.
Experimental Workflow for Metabolic Tracing
The following diagram outlines a typical workflow for a metabolic tracing experiment using L-Leucine-1-13C,15N.
Caption: A generalized workflow for in vivo metabolic tracing studies.
This technical guide provides a foundational understanding of L-Leucine-1-13C,15N and its application in metabolic research. For more detailed information, researchers are encouraged to consult the cited literature and product-specific documentation from suppliers.
